2-({4-cyclopropyl-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide
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Overview
Description
N-ALLYL-2-({4-CYCLOPROPYL-5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an allyl group, a cyclopropyl group, a pyrazole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-2-({4-CYCLOPROPYL-5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Synthesis of the triazole ring: The triazole ring can be synthesized via a cycloaddition reaction involving an azide and an alkyne.
Introduction of the allyl group: The allyl group can be introduced through an allylation reaction using allyl bromide.
Formation of the final compound: The final step involves the coupling of the synthesized intermediates under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-2-({4-CYCLOPROPYL-5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is commonly used for the reduction of the triazole ring.
Substitution: Electrophilic substitution on the pyrazole ring can be achieved using reagents like bromine or nitric acid.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
N-ALLYL-2-({4-CYCLOPROPYL-5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Research: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-ALLYL-2-({4-CYCLOPROPYL-5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-ALLYL-2-({4-CYCLOPROPYL-5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of N-ALLYL-2-({4-CYCLOPROPYL-5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H24N6OS |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-[[4-cyclopropyl-5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C17H24N6OS/c1-4-8-18-16(24)11-25-17-20-19-15(23(17)14-5-6-14)7-9-22-13(3)10-12(2)21-22/h4,10,14H,1,5-9,11H2,2-3H3,(H,18,24) |
InChI Key |
QFCWQBFOMZKPPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN=C(N2C3CC3)SCC(=O)NCC=C)C |
Origin of Product |
United States |
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